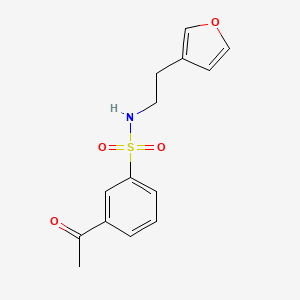

3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide

CAS No.: 1797270-00-8

Cat. No.: VC7346784

Molecular Formula: C14H15NO4S

Molecular Weight: 293.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797270-00-8 |

|---|---|

| Molecular Formula | C14H15NO4S |

| Molecular Weight | 293.34 |

| IUPAC Name | 3-acetyl-N-[2-(furan-3-yl)ethyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C14H15NO4S/c1-11(16)13-3-2-4-14(9-13)20(17,18)15-7-5-12-6-8-19-10-12/h2-4,6,8-10,15H,5,7H2,1H3 |

| Standard InChI Key | XELBIWLVMPAWJK-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=COC=C2 |

Introduction

3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a chemical compound with the CAS number 1797270-00-8. It belongs to the sulfonamide class of compounds, which are known for their diverse pharmacological activities, including antibacterial, antimalarial, and anticancer properties. This specific compound incorporates a furan ring, which is a five-membered heterocyclic ring containing oxygen, and an acetyl group attached to the nitrogen atom of the sulfonamide moiety.

Synthesis and Chemical Reactions

While specific synthesis details for 3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide are not provided in the available literature, sulfonamides generally can be synthesized through the reaction of amines with sulfonyl chlorides. This process typically involves the use of a base to facilitate the nucleophilic substitution reaction.

Future Research Directions

Given the lack of specific data on 3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide, future research should focus on its synthesis, characterization, and biological evaluation. This could involve:

-

Synthesis Optimization: Developing efficient synthesis protocols to produce the compound in high yields.

-

Biological Screening: Evaluating its potential as an antimicrobial, anticancer, or antimalarial agent through in vitro and in vivo studies.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound to explore how structural changes affect its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume